FTI-2153, also known as a farnesyltransferase inhibitor, is a synthetic compound that plays a significant role in cancer research due to its ability to inhibit the farnesylation of proteins. Farnesylation is a post-translational modification critical for the proper function of several oncogenic proteins, including members of the Ras family. By blocking this modification, FTI-2153 has shown potential in disrupting tumor growth and proliferation.
FTI-2153 belongs to a class of compounds known as farnesyltransferase inhibitors. These compounds are designed to interfere with the enzymatic activity of farnesyltransferase, an enzyme responsible for attaching farnesyl groups to specific proteins, which is essential for their membrane localization and function.
The synthesis of FTI-2153 involves multi-step organic reactions. The process typically includes:
Technical details regarding specific reagents and reaction conditions are often proprietary but generally involve standard organic synthesis techniques such as coupling reactions and purification processes like chromatography .
FTI-2153 has a complex molecular structure characterized by its specific functional groups that facilitate interaction with the farnesyltransferase enzyme. The exact molecular formula and structure details can be derived from chemical databases, indicating its unique arrangement of atoms that contribute to its inhibitory action.
The molecular weight of FTI-2153 is approximately 344.4 g/mol, and its structure includes various functional groups that enhance its biological activity and solubility profiles .
FTI-2153 primarily undergoes reactions typical of small molecule inhibitors interacting with enzymes. The key reaction involves:
Technical details regarding these reactions often involve kinetic studies to determine inhibition constants and mechanism types (competitive vs. non-competitive) based on enzyme assays conducted in vitro .
The mechanism by which FTI-2153 exerts its effects involves several steps:
Data from studies indicate that this mechanism results in significant anti-tumor effects across various cancer cell lines .
FTI-2153 is typically presented as a solid at room temperature with good solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide. Its stability under physiological conditions has been noted, making it suitable for biological applications.
The chemical properties include:
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structure and purity .
FTI-2153 has been employed extensively in scientific research, particularly in oncology:
FTI-2153 is a potent and highly selective farnesyltransferase (FTase) inhibitor with an IC₅₀ of 1.4 nM against purified FTase enzyme [3] [9]. It disrupts the post-translational farnesylation of proteins bearing a C-terminal CAAX motif (C = cysteine, A = aliphatic amino acid, X = serine, methionine, or glutamine), a modification critical for membrane localization and function of client proteins [1] [9]. Biochemically, FTI-2153 competitively inhibits farnesyl pyrophosphate (FPP) binding to FTase, preventing the transfer of the 15-carbon farnesyl group to the cysteine thiol of substrate proteins [9]. This inhibition blocks the maturation of oncoproteins like Ras, as confirmed by impaired H-Ras processing at 10 nM in cellular assays [3]. Selectivity profiling reveals >3,000-fold specificity for FTase over the related enzyme geranylgeranyltransferase-I (GGTase-I), minimizing off-target effects [3] [9].
Table 1: Biochemical Profile of FTI-2153
Parameter | Value | Experimental Context |
---|---|---|
FTase IC₅₀ | 1.4 nM | Purified enzyme assay |
H-Ras processing inhibition | 10 nM | Lung cancer cell lines (A-549) |
Selectivity (FTase/GGTase-I) | >3,000-fold | Rap1A processing assay |
FTI-2153 exhibits differential efficacy against Ras isoforms due to variable prenylation escape mechanisms. It potently inhibits H-Ras farnesylation (mutant in bladder cancer models like T-24 cells), as H-Ras lacks alternative geranylgeranylation pathways [1] [9]. In contrast, K-Ras and N-Ras undergo compensatory geranylgeranylation by GGTase-I when FTase is inhibited, sustaining their membrane association and oncogenic signaling [6] [9]. This mechanistic divergence explains why FTI-2153 robustly suppresses growth in H-Ras-driven tumors (e.g., 38% growth inhibition in T-24 bladder cancer cells) but shows limited activity in K-Ras-mutant cancers like pancreatic ductal adenocarcinoma [1] [9]. Notably, FTI-2153 sensitivity does not correlate with baseline Ras mutation status across cell lines, underscoring the complexity of Ras network dependencies [1].
Table 2: Cellular Responses to FTI-2153 by Ras Mutation Status
Cell Line | Ras Status | Growth Inhibition (%) | Bipolar Spindle Defects |
---|---|---|---|
Calu-1 | Mutant K-Ras | 36% | Severe (0% bipolar spindles) |
T-24 | Mutant H-Ras | 38% | Resistant |
OVCAR3 | Wild-type Ras | 22% | Moderate (20.4% bipolar spindles) |
Beyond Ras inhibition, FTI-2153 disrupts mitosis by blocking bipolar spindle formation. In synchronized A-549 and Calu-1 lung cancer cells, FTI-2153 (15 μM, 48h) induces prometaphase arrest in 45.9–55.7% of mitotic cells, characterized by monopolar "rosette" spindles surrounded by unaligned chromosomes [1] [2] [5]. This defect arises from impaired centrosome separation, independent of transformation status or p53/Ras mutations: both normal fibroblasts (HFF) and cancer cells (HT1080, OVCAR3) show 2–28% bipolar spindles post-treatment versus 67–92% in controls [1]. Time-lapse microscopy confirms failure of chromosome congression, linking spindle disruption to mitotic arrest [2] [5]. Resistance in NIH3T3 and T-24 cells suggests context-dependent farnesylation requirements, possibly involving uncharacterized mitotic substrates [1].
Table 3: Mitotic Effects of FTI-2153 Across Cell Models
Cell Type | p53/Ras Status | % Bipolar Spindles (Control) | % Bipolar Spindles (FTI-2153) |
---|---|---|---|
HFF (normal fibroblasts) | WT p53, WT Ras | 75.2% | 26.1% |
HT1080 fibrosarcoma | WT p53, mutant N-Ras | 92.0% | 28.6% |
OVCAR3 ovarian cancer | Mutant p53, WT Ras | 73.6% | 20.4% |
Calu-1 lung cancer | Mutant p53, mutant K-Ras | 95.0% | 0% |
FTI-2153 targets additional farnesylated proteins governing diverse cellular processes:
Emerging evidence suggests FTI-2153 may synergize with epigenetic regulators. For example, PTPN2 (a phosphatase degraded via CRL4CRBN-mediated ubiquitination) shares functional parallels with farnesylated signaling nodes, though direct mechanistic overlap remains unstudied [8]. The compound’s polypharmacology underscores that FTase inhibition affects a network of targets beyond Ras, with context-dependent consequences.
Table 4: Key Farnesylated Non-Ras Targets of FTI-2153
Substrate | Function | Biological Consequence of Inhibition |
---|---|---|
CENP-E/F | Chromosome alignment during mitosis | Mitotic arrest, genomic instability |
RhoB | Cytoskeletal dynamics, cell migration | Altered metastasis, angiogenesis suppression |
Rheb | mTORC1 activation | Impaired nutrient sensing, autophagy induction |
HDV-LAg | Hepatitis D virus assembly | Antiviral effects in chronic hepatitis |
Table 5: Compound Nomenclature for FTI-2153
Identifier | Designation |
---|---|
IUPAC Name | (2S)-2-[[(2E)-3-[3-(3-aminomethylphenyl)-5-chloro-2-thienyl]prop-2-enoyl]amino]-4-(methylsulfanyl)butanoic acid |
CAS Registry | 344900-92-1 |
Molecular Formula | C₂₅H₃₀N₄O₃S |
Molecular Weight | 466.60 g/mol |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0